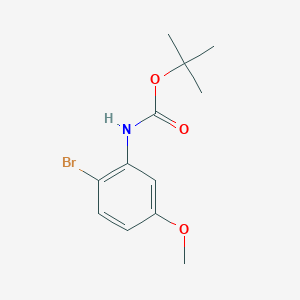

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Vue d'ensemble

Description

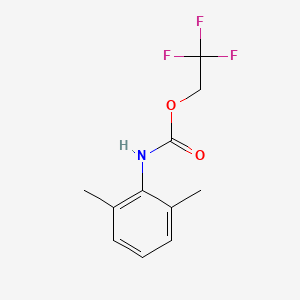

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl phenylcarbamates. These compounds are of interest due to their potential applications in organic synthesis and their role as intermediates in the production of various biologically active compounds. The tert-butyl group serves as a protecting group for the carbamate, which can be strategically removed or modified during chemical reactions .

Synthesis Analysis

The synthesis of tert-butyl phenylcarbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate under specific conditions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of related compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, has been achieved through a multi-step process involving acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl phenylcarbamates can be characterized by various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy. For instance, the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was elucidated, revealing intramolecular hydrogen bonds within the molecule and intermolecular hydrogen bonds that form chains and layers in the crystal structure .

Chemical Reactions Analysis

tert-Butyl phenylcarbamates can undergo a variety of chemical transformations, making them versatile building blocks in organic synthesis. They can react with organometallics to give N-(Boc)hydroxylamines and can be resolved into optically pure enantiomers through enzymatic kinetic resolution, as demonstrated with tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . Furthermore, the tert-butyl group can be removed under certain conditions, allowing for further functionalization of the phenylcarbamate core .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl phenylcarbamates are influenced by their molecular structure and substituents. These properties can be studied through thermal, X-ray, and DFT analyses, as well as by examining their behavior in different environments. For example, derivatives of 9-phenyl-9H-carbazole with tert-butyl substituents exhibit thermally activated delayed fluorescence and aggregation-induced emission enhancement, indicating the potential of tert-butyl phenylcarbamates in the development of organic photovoltaic materials10. Additionally, the introduction of tert-butyl and methoxy groups can significantly affect the photoluminescence quantum yields and electronic properties of these compounds10.

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Drug Discovery

- This compound could potentially be used in drug discovery, as many organic compounds are used as building blocks in the synthesis of pharmaceuticals.

-

Chemical Analysis

-

Palladium-Catalyzed Synthesis

-

Synthesis of Pyrroles

- “tert-Butyl carbamate” has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- This involves using the compound in a reaction to produce these pyrroles, which are important structures in many natural products and pharmaceuticals .

- Chemical Standards

Remember, while this compound has potential applications in various fields, it’s important to handle it with care due to its hazardous nature . Always follow safety guidelines when working with chemicals.

Propriétés

IUPAC Name |

tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXDARRAQAAGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578067 | |

| Record name | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |

CAS RN |

169303-80-4 | |

| Record name | tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.